3-Cyclobutylbenzyl bromide

Description

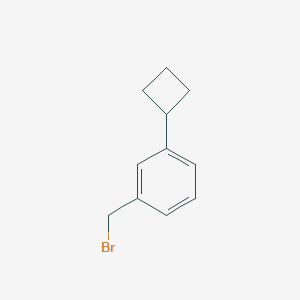

3-Cyclobutylbenzyl bromide (hypothetical molecular formula: C₁₁H₁₃Br, molecular weight: ~213.13 g/mol) is a benzyl bromide derivative featuring a cyclobutyl substituent at the 3-position of the benzene ring. Benzyl bromides are widely utilized as alkylating agents in organic synthesis due to their electrophilic benzylic carbon, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula |

C11H13Br |

|---|---|

Molecular Weight |

225.12 g/mol |

IUPAC Name |

1-(bromomethyl)-3-cyclobutylbenzene |

InChI |

InChI=1S/C11H13Br/c12-8-9-3-1-6-11(7-9)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2 |

InChI Key |

SEZMSIWBDMMQFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC=CC(=C2)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between 3-cyclobutylbenzyl bromide and structurally related brominated compounds:

*Hypothetical value based on molecular formula.

Key Observations:

- Benzyloxy (3-benzyloxybenzyl bromide) and naphthylmethyl groups increase molecular weight and hydrophobicity, favoring applications in crystal engineering or as intermediates in complex syntheses . Chloro substituents (3-chlorobenzyl bromide) are electron-withdrawing, polarizing the benzylic carbon and accelerating nucleophilic substitution reactions compared to electron-donating groups like benzyloxy .

Physical State :

Research Findings and Data

Crystal Structure Insights ():

- 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide crystallizes in a monoclinic P2₁/c space group, with N–H⋯Br hydrogen bonds dictating its stability . In contrast, smaller substituents (e.g., chloro or cyclobutyl) may reduce hydrogen-bonding capacity, leading to less ordered crystal structures.

Pharmacological Comparisons ():

- While sepantronium bromide (a cyclohexenyl-containing compound) exhibits anticancer activity via survivin inhibition , benzyl bromides like this compound are more likely to serve as synthetic intermediates than bioactive agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclobutylbenzyl bromide, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of bromobenzene derivatives with cyclobutane carbonyl chloride, followed by reduction and bromination. Optimization includes using Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Reaction yields (typically 60-75%) depend on stoichiometric control of brominating agents like PBr₃ or HBr/AcOH .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use a DB-5 capillary column (30 m × 0.25 mm) with helium carrier gas (1.5 mL/min) and flame ionization detection. Retention indices should align with standards .

- NMR Spectroscopy : Compare ¹H NMR (CDCl₃, 400 MHz) peaks: δ 7.2–7.4 (aromatic protons), δ 4.5 (CH₂Br), and δ 2.5–3.0 (cyclobutyl protons). ¹³C NMR should confirm quaternary carbons adjacent to bromine .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Shelf life is typically 6–12 months .

- Disposal : Neutralize residual bromide with sodium bicarbonate before disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How does the steric strain of the cyclobutyl group influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?

- Methodological Answer : The cyclobutyl group introduces torsional strain, reducing the accessibility of the benzylic carbon for backside attack. Kinetic studies (e.g., using KI/acetone for SN2 reactions) show slower reaction rates compared to linear alkyl analogs. Computational modeling (DFT at B3LYP/6-31G*) can quantify steric hindrance by analyzing bond angles and transition-state geometries .

Q. What strategies mitigate decomposition pathways (e.g., hydrolysis, oxidation) during long-term storage or catalytic applications?

- Methodological Answer :

- Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

- Solvent Choice : Use anhydrous DMF or THF to minimize hydrolysis. Monitor degradation via periodic GC-MS to detect byproducts like 3-cyclobutylbenzyl alcohol .

Q. How can conflicting literature data on the compound’s melting point and solubility be resolved?

- Methodological Answer : Discrepancies arise from impurities or polymorphic forms. Standardize measurements using DSC (differential scanning calorimetry) at 10°C/min under N₂. For solubility, employ the shake-flask method in solvents like ethanol, hexane, and DCM, followed by HPLC quantification .

Q. What catalytic systems enhance the utility of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) improve coupling efficiency with aryl boronic acids. Optimize conditions: 80°C in toluene/EtOH (3:1), K₂CO₃ as base. Yields >80% are achievable with electron-deficient boronic acids .

Data Contradiction Analysis

Q. Why do some studies report lower yields in Grignard reactions involving this compound?

- Methodological Answer : Competing elimination pathways (e.g., β-hydride elimination) are prevalent due to the cyclobutyl group’s strain. Mitigate this by using low temperatures (−78°C) and slow addition of the Grignard reagent to ketone substrates. Characterization of byproducts via GC-MS is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.